molecular formula C18H12Cl3N3O3S B2595991 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-67-1

2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2595991
CAS No.: 681266-67-1
M. Wt: 456.72
InChI Key: OTYDTCMBYSHEBT-UHFFFAOYSA-N
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Description

This compound is a type of benzamide derivative . Benzamide derivatives are known for their wide range of applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds typically involves reactions of dichlorobenzoyl chloride and arylamine compounds . For instance, 3,5-dichlorobenzoyl chloride has been used as an important substrate in the syntheses of various benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to various types of protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by various factors. For instance, the presence of different substituents on the benzene ring can affect the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, elemental analysis can provide information about the percentage composition of different elements in the compound .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures including pyrazole and benzamide derivatives have been synthesized and characterized through various techniques such as FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies. These methods confirm the molecular structure, providing a foundation for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Kumara et al., 2018).

Molecular Interaction Studies

Research involving pyrazole derivatives has explored their interaction with biological receptors, such as the CB1 cannabinoid receptor. Studies utilizing molecular orbital methods and conformational analysis reveal how these compounds bind to receptors, offering insights into their potential as pharmaceutical agents (Shim et al., 2002).

Antibacterial and Antitumor Agents

Derivatives of pyrazole and benzamide have been evaluated for their antibacterial and antitumor properties. Some compounds exhibit promising activity against specific bacterial strains and tumor cell lines, indicating their potential in developing new therapeutic agents (Palkar et al., 2017).

Supramolecular Chemistry

Studies on similar compounds have focused on their supramolecular self-assembly, facilitated by intermolecular hydrogen bonds and π-π stacking interactions. These structural characteristics are significant for designing materials with specific physical properties or for applications in nanotechnology (Saeed et al., 2020).

Drug Design and Synthesis

The synthesis of novel compounds with pyrazole cores has implications in drug design, where their interaction with various biological targets can lead to the development of new medications. Molecular docking studies complement these efforts by predicting the efficacy of these compounds in binding to specific proteins or enzymes, aiding in the rational design of drugs with enhanced activity and selectivity (Flefel et al., 2018).

Future Directions

The future research directions could involve exploring the biological activities of this compound and its derivatives. Given the wide range of biological activities exhibited by similar compounds , this compound could potentially be used in the development of new therapeutic agents.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c19-10-1-4-12(5-2-10)24-17(14-8-28(26,27)9-16(14)23-24)22-18(25)13-7-11(20)3-6-15(13)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYDTCMBYSHEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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